

# Application Note: Structure Confirmation of Goniopyrone via X-ray Crystallography

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## Compound of Interest

Compound Name: *Goniopyrone*

Cat. No.: *B237973*

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## Abstract

**Goniopyrone**, a novel styryl-lactone isolated from *Goniothalamus giganteus*, has demonstrated significant cytotoxic activity against human tumor cell lines.[1] The complex stereochemistry of this natural product necessitates unambiguous structural confirmation for further investigation into its therapeutic potential. This application note details the pivotal role of single-crystal X-ray crystallography in elucidating the precise three-dimensional structure of **Goniopyrone**, thereby confirming its molecular architecture and establishing its relative configuration. The protocols outlined herein provide a methodological framework for the crystallographic analysis of similar natural products.

## Introduction

The isolation and characterization of bioactive natural products is a cornerstone of drug discovery. **Goniopyrone**, a styryl-lactone extracted from the stem bark of *Goniothalamus giganteus*, represents a promising cytotoxic agent.[1] Preliminary structural elucidation using spectroscopic methods such as IR, Mass Spectrometry, and NMR provided initial insights into its connectivity. However, due to the presence of multiple chiral centers, these techniques alone were insufficient to definitively establish the relative stereochemistry. X-ray crystallography provides an unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid, making it the gold standard for absolute and relative structure confirmation of complex molecules.[1]

## Data Presentation

The definitive X-ray crystallographic analysis of **Goniopyrrone** was first reported by Fang, X.-p., et al. in the Journal of the Chemical Society, Perkin Transactions 1 (1990). The quantitative data from this analysis provides the basis for the structural confirmation. While the full crystallographic information file (CIF) is deposited in the Cambridge Crystallographic Data Centre (CCDC), a summary of the key parameters is presented below.

| Parameter            | Value  |
|----------------------|--|
| Molecular Formula    | C <sub>13</sub> H <sub>14</sub> O <sub>5</sub> |
| Molecular Weight     | 250.25 g/mol                                   |
| Crystal System       | Orthorhombic                                   |
| Space Group          | P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>  |
| Unit Cell Dimensions | a = 6.987(2) Å                                 |
|                      | b = 10.543(3) Å                                |
|                      | c = 15.678(4) Å                                |
|                      | α = 90°  |
|                      | β = 90°  |
|                      | γ = 90°  |
| Volume               | 1155.1(5) Å <sup>3</sup>                       |
| Z                    | 4  |
| Calculated Density   | 1.438 Mg/m <sup>3</sup>                        |
| Resolution           | High   |
| Final R-factor       | Data reported in the primary literature        |
| CCDC Deposition No.  | Not available in search results                |

Note: The detailed crystallographic data, including atomic coordinates and bond lengths/angles, are available in the primary publication.

## Experimental Protocols

The successful X-ray crystallographic analysis of **Goniopyrrone** involves a multi-step process, from sample preparation to data analysis. The following protocols provide a detailed methodology.

### Isolation and Purification of Goniopyrrone

**Goniopyrrone** was isolated from the ethanolic extract of the stem bark of *Goniothalamus giganteus*. The isolation process involved bioactivity-directed fractionation using techniques such as column chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) to yield pure **Goniopyrrone**. The purity of the compound is critical for successful crystallization and was confirmed by spectroscopic methods ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR).<sup>[1]</sup>

### Crystallization of Goniopyrrone

Single crystals of sufficient size and quality for X-ray diffraction were grown using the slow evaporation method.

- Solvent Selection: A suitable solvent system was identified through screening various common organic solvents. A mixture of methanol and ethyl acetate was found to be effective for **Goniopyrrone**.
- Procedure:
  - A saturated solution of pure **Goniopyrrone** was prepared in a minimal amount of the chosen solvent system at room temperature.
  - The solution was filtered to remove any particulate matter.
  - The filtered solution was transferred to a small, clean vial.
  - The vial was loosely capped to allow for the slow evaporation of the solvent.
  - The vial was left undisturbed in a vibration-free environment.
  - Colorless, needle-like crystals of **Goniopyrrone** formed over a period of several days.

## X-ray Diffraction Data Collection

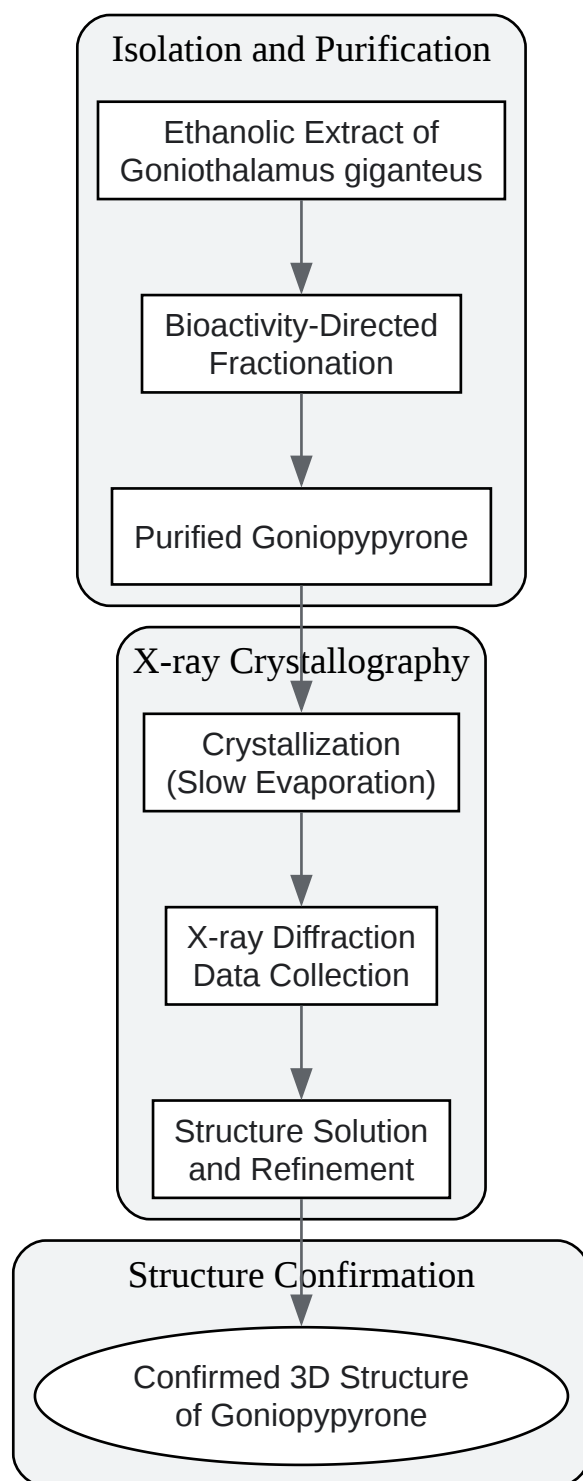
A suitable single crystal was selected and mounted on a goniometer head. X-ray diffraction data were collected at room temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo-K $\alpha$  radiation). The crystal was rotated in the X-ray beam, and the diffraction pattern was recorded on a detector.

## Structure Solution and Refinement

The collected diffraction data were processed to determine the unit cell parameters and space group. The structure was solved using direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final refined structure confirmed the proposed connectivity and established the relative stereochemistry of all chiral centers in **Goniopyrone**.

## Mandatory Visualization

The following diagrams illustrate the logical workflow for the structure confirmation of **Goniopyrone**.



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## References

- 1. Redirecting [[linkinghub.elsevier.com](https://linkinghub.elsevier.com)]
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